

N-Methylnicotinamide-d4 certificate of analysis explained

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Compound of Interest

Compound Name: N-Methylnicotinamide-d4

Cat. No.: B12412201

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An In-depth Technical Guide to the Certificate of Analysis for N-Methylnicotinamide-d4

For researchers, scientists, and drug development professionals, understanding the Certificate of Analysis (CoA) for a deuterated internal standard like **N-Methylnicotinamide-d4** is critical for ensuring the accuracy and reliability of experimental results. This guide provides a detailed explanation of the key components of a typical CoA for **N-Methylnicotinamide-d4**, including data presentation, experimental protocols, and relevant biological pathways.

N-Methylnicotinamide-d4 is the deuterium-labeled version of N-Methylnicotinamide (MNA), an endogenous metabolite formed from nicotinamide.^[1] Due to its isotopic labeling, it serves as an ideal internal standard for quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.^[1]

Data Presentation

A Certificate of Analysis for **N-Methylnicotinamide-d4** provides critical quality control data. The following tables summarize the typical quantitative information found on a CoA.

Table 1: Physical and Chemical Properties

Property	Specification
Chemical Name	N-Methylnicotinamide-2,4,5,6-d4
Molecular Formula	C ₇ H ₄ D ₄ N ₂ O[2]
Molecular Weight	140.18 g/mol [2]
Appearance	White to off-white solid[2]
CAS Number	2708278-64-0[2]

Table 2: Analytical Data

Analysis	Method	Result
Purity	HPLC	98.23%[2]
Isotopic Enrichment	Mass Spectrometry	99.3%[2]
Structure Confirmation	¹ H NMR Spectroscopy	Consistent with structure[2]

Experimental Protocols

The analytical data presented in the CoA are derived from specific, validated experimental methods. Below are detailed descriptions of the typical protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the chemical purity of the **N-Methylnicotinamide-d4** compound by separating it from any non-deuterated or other impurities.

Methodology:

- Sample Preparation: A known concentration of **N-Methylnicotinamide-d4** is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

- Instrumentation: A high-performance liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector is used.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (like formic acid) and an organic solvent like acetonitrile.
 - Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
 - Column Temperature: The column is kept at a constant temperature to ensure reproducible results.
 - Detection: The UV detector is set to a wavelength where N-Methylnicotinamide absorbs strongly.
- Data Analysis: The area of the peak corresponding to **N-Methylnicotinamide-d4** is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment

Objective: To determine the percentage of the deuterated compound relative to the non-deuterated and partially deuterated species.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
- Ionization: An ionization technique, such as electrospray ionization (ESI), is used to generate charged molecules.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Analysis: The relative intensities of the ion peaks corresponding to **N-Methylnicotinamide-d4** (with four deuterium atoms) and any residual N-Methylnicotinamide

(with no deuterium) are measured. The isotopic enrichment is calculated as the percentage of the deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **N-Methylnicotinamide-d4**.

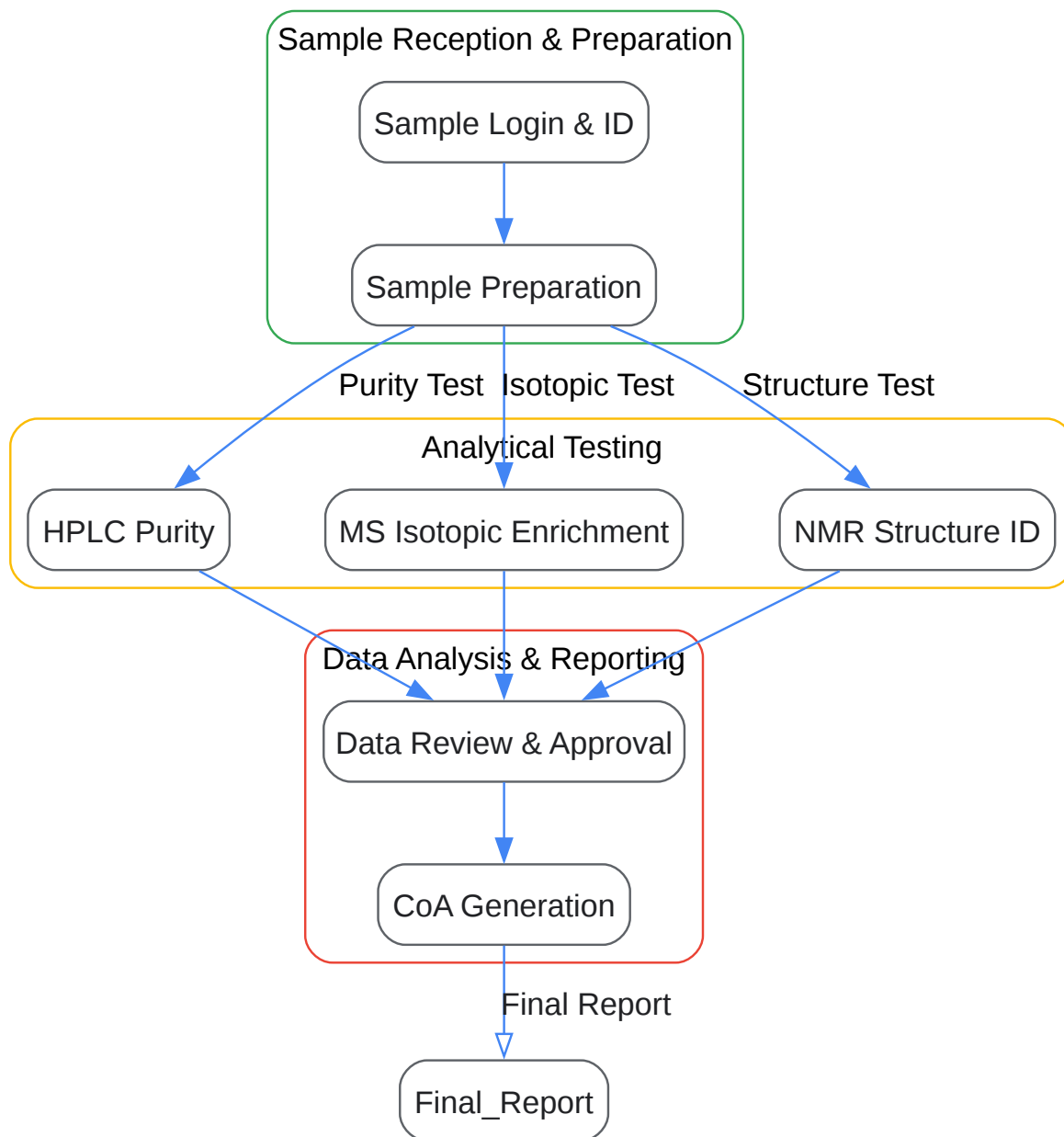
Methodology:

- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., deuterium oxide, D₂O).
- **Instrumentation:** A high-field NMR spectrometer is used to acquire the proton (¹H) NMR spectrum.
- **Data Acquisition:** The ¹H NMR spectrum is recorded, showing signals (peaks) for the hydrogen atoms in the molecule.
- **Data Analysis:** The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed. For **N-Methylnicotinamide-d4**, the absence of signals from the deuterated positions on the pyridine ring and the presence of the expected signals for the remaining protons confirm the structure. The spectrum is compared to a reference spectrum of N-Methylnicotinamide to verify the correct structure.^[2]

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow involved in generating a Certificate of Analysis for a chemical standard.



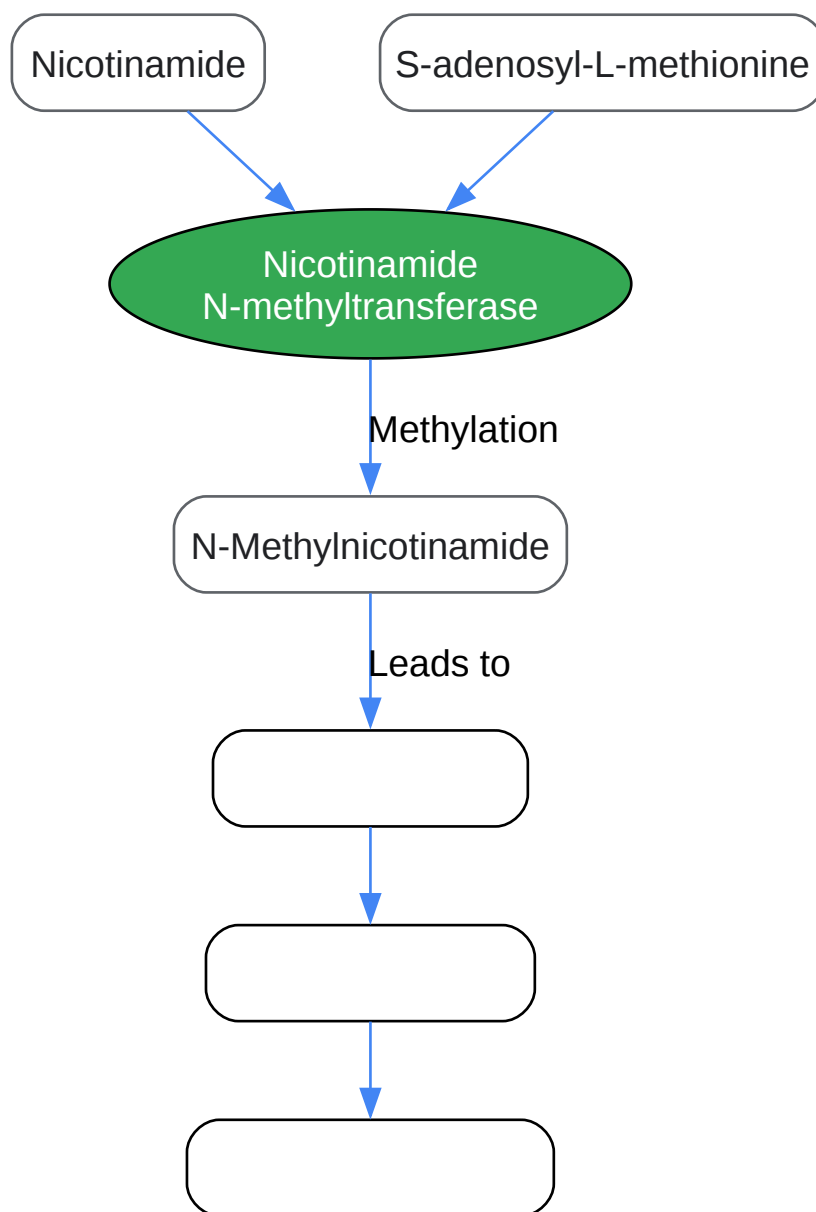
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Caption: General workflow for generating a Certificate of Analysis.

N-Methylnicotinamide Signaling Pathway

N-Methylnicotinamide is a product of the enzyme Nicotinamide N-methyltransferase (NNMT). The NNMT pathway plays a role in cellular metabolism and has been implicated in various

signaling cascades.[3][4]



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Caption: Simplified NNMT-MNA signaling pathway.

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